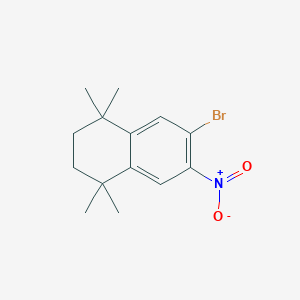
(R)-1-(Quinolin-6-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Quinolin-6-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Quinolin-6-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The ethan-1-amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-1-(Quinolin-6-yl)ethan-1-amine may involve:
Large-Scale Synthesis: Optimizing reaction conditions for large-scale production.
Purification: Employing techniques such as crystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(Quinolin-6-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry
®-1-(Quinolin-6-yl)ethan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Quinoline derivatives, including ®-1-(Quinolin-6-yl)ethan-1-amine, are explored for their therapeutic potential in treating various diseases.
Industry
The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial applications.
Mécanisme D'action
The mechanism of action of ®-1-(Quinolin-6-yl)ethan-1-amine involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. The amine group can form hydrogen bonds with biological molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a similar structure but without the chiral amine group.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Chloroquine: A well-known quinoline derivative used as an antimalarial drug.
Uniqueness
®-1-(Quinolin-6-yl)ethan-1-amine’s uniqueness lies in its chiral center and the presence of the ethan-1-amine group, which can impart distinct biological properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C11H12N2 |
|---|---|
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
(1R)-1-quinolin-6-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m1/s1 |
Clé InChI |
AIHHJLBGHZOVRZ-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC2=C(C=C1)N=CC=C2)N |
SMILES canonique |
CC(C1=CC2=C(C=C1)N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



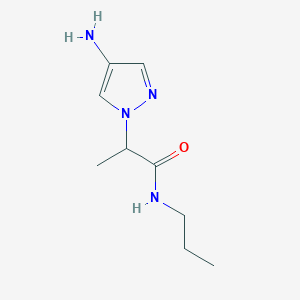
![5-Bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B13532846.png)

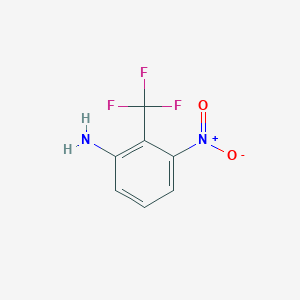
![2,8-Diazaspiro[5.5]undecan-3-one](/img/structure/B13532859.png)

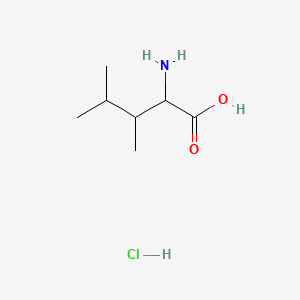
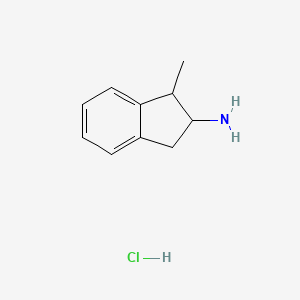
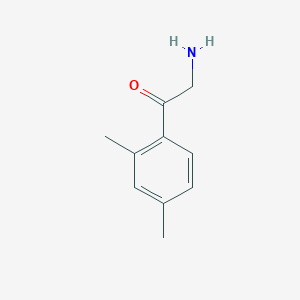
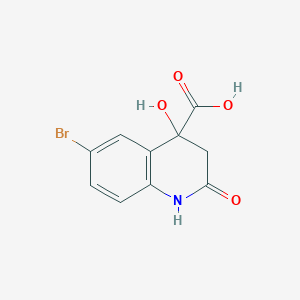
![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
